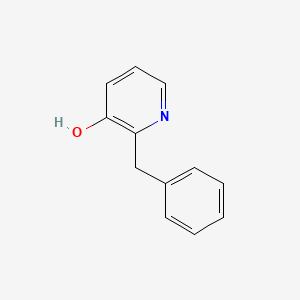

2-Benzylpyridin-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

38186-81-1 |

|---|---|

Molekularformel |

C12H11NO |

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

2-benzylpyridin-3-ol |

InChI |

InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2 |

InChI-Schlüssel |

HCYPLVRCMKMBOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=C(C=CC=N2)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Benzylpyridin 3 Ol and Its Analogs

Direct Synthetic Approaches

Decarboxylation Coupling Reactions with Palladium Catalysis

Palladium-catalyzed decarboxylative coupling has emerged as a powerful tool for the formation of carbon-carbon bonds. This method circumvents the need for pre-functionalized organometallic reagents, which can be sensitive and difficult to prepare. In the context of 2-benzylpyridin-3-ol synthesis, this strategy would typically involve the coupling of a pyridine (B92270) carboxylic acid derivative with a benzyl (B1604629) partner.

A notable example of this type of reaction is the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl halides. organic-chemistry.org While not directly producing this compound, this protocol establishes a key C(sp)-C(sp3) bond, which is analogous to the bond in the target molecule. The reaction proceeds under copper-free conditions, utilizing a catalytic system of palladium acetate (B1210297) (Pd(OAc)2) and a bulky phosphine (B1218219) ligand like Xphos. organic-chemistry.orgbeilstein-journals.org The use of a base, such as cesium carbonate (Cs2CO3), is crucial for the decarboxylation step. organic-chemistry.org This methodology has been shown to be compatible with a variety of functional groups on both the carboxylic acid and the benzyl halide, offering a versatile route to a range of internal alkynes. organic-chemistry.org

Furthermore, palladium-catalyzed decarboxylative cross-couplings of 2-(2-azaaryl)acetates with aryl halides have been developed, providing a pathway to functionalized pyridines. nih.gov Theoretical studies suggest that the nitrogen atom of the pyridine ring plays a crucial role by coordinating to the palladium(II) center in the transition state of the decarboxylation step. nih.gov This interaction facilitates the crucial carbon-carbon bond formation.

A significant advantage of these methods is the release of carbon dioxide as the only byproduct of the decarboxylation, which is a green and sustainable approach. organic-chemistry.org The reaction conditions are often mild, and the catalyst loading can be kept low, making these processes economically viable. organic-chemistry.org

| Feature | Description | Reference |

| Catalyst System | Typically consists of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., Xphos, SPhos). | organic-chemistry.orgbeilstein-journals.org |

| Reactants | A carboxylic acid (or its derivative) and a halide (e.g., benzyl halide, aryl halide). | organic-chemistry.orgnih.gov |

| Key Benefit | Avoids the use of organometallic reagents and generates CO2 as a benign byproduct. | organic-chemistry.org |

| Mechanism | Involves oxidative addition, decarboxylation, and reductive elimination steps. The heteroatom in the pyridine ring can assist in the decarboxylation. | nih.govresearchgate.netrsc.org |

Metal-Free Synthetic Protocols

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the cost, toxicity, and potential for product contamination associated with transition metals. For the synthesis of benzylpyridines, several metal-free approaches have been reported.

One such method involves the use of N-benzylpyridin-2-one as an organocatalyst for the synthesis of phenols from diaryliodonium salts with water. nii.ac.jpacs.org This reaction proceeds through the O-arylation of the pyridin-2-one derivative, followed by hydrolysis to yield the phenol (B47542). While this specific example produces phenols, the underlying principle of using a pyridinone-based organocatalyst could potentially be adapted for the synthesis of other substituted pyridines.

Another strategy focuses on the direct alkylation of anilines with alcohols under borrowing hydrogen conditions, mediated by pyridine. rsc.org This transition-metal-free process allows for the formation of C-N bonds and demonstrates the ability of pyridine to facilitate key bond-forming reactions without the need for a metal catalyst.

Reductive Deoxygenation Strategies

Reductive deoxygenation provides a direct route to benzylpyridines from the corresponding arylpyridinemethanols. This approach is particularly useful when the alcohol precursor is readily available.

An efficient and practical method for the synthesis of benzylpyridine derivatives utilizes aqueous hydroiodic acid in acetic acid. researchgate.net This metal-free deoxygenation method is economical and has been successfully applied to the synthesis of various 2,6-disubstituted pyridine derivatives. researchgate.net However, the success of this reaction is dependent on the nature of the group attached to the alcohol; for instance, replacing the aryl group with an alkyl group leads to acetoxylation instead of deoxygenation. researchgate.net

Another reductive deoxygenation method employs PBr3 to convert arylpyridinemethanol into benzylpyridine compounds. researchgate.net Additionally, visible light photoredox catalysis has emerged as a green and powerful tool for the deoxygenation of alcohols. beilstein-journals.org In this approach, alcohols are activated as benzoates and then subjected to irradiation with blue light in the presence of a photocatalyst and a sacrificial electron donor. beilstein-journals.org This method has been shown to be effective for benzylic alcohols, offering a mild and environmentally friendly alternative to traditional deoxygenation methods. beilstein-journals.orgbeilstein-journals.org

| Reagent/Method | Key Features | Reference |

| Aqueous HI in Acetic Acid | Metal-free, economical, effective for arylpyridinemethanols. | researchgate.net |

| PBr3 | Mediates the conversion of arylpyridinemethanol to benzylpyridine. | researchgate.net |

| Visible Light Photoredox Catalysis | Green, mild conditions, uses a photocatalyst and light to drive the reaction. | beilstein-journals.orgbeilstein-journals.org |

| Wilkinson's Catalyst | Rhodium-based catalyst used for deoxygenation of benzylic alcohols. | uni-regensburg.de |

Catalytic Transformations in this compound Synthesis

Catalytic methods offer efficient and atom-economical pathways to construct the core pyridine structure and append the requisite benzyl group. Transition-metal catalysis, in particular, provides a powerful toolkit for forging carbon-carbon bonds and assembling heterocyclic systems.

The Negishi cross-coupling reaction is a versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is particularly valuable for the synthesis of 2-benzylpyridine (B1664053) derivatives due to its high functional group tolerance and its ability to couple sp² and sp³ carbon centers. wikipedia.org

The synthesis can be achieved by coupling a benzylzinc halide with a suitably substituted halopyridine. uantwerpen.be For instance, 2-benzyl-4-methylpyridine (B1615281) and 2-benzyl-5-methylpyridine (B1622031) have been successfully prepared via a Negishi coupling of benzylzinc bromide with 2-bromo-4-methylpyridine (B133514) and 2-bromo-5-methylpyridine, respectively. uantwerpen.be The general catalytic cycle for the palladium-catalyzed Negishi coupling proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. illinois.eduresearchgate.net Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly employed for this transformation. wikipedia.org

| Pyridine Substrate | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| 2-Bromo-4-methylpyridine | Benzylzinc bromide | Pd(PPh₃)₄ | 2-Benzyl-4-methylpyridine |

| 2-Bromo-5-methylpyridine | Benzylzinc bromide | Pd(PPh₃)₄ | 2-Benzyl-5-methylpyridine |

Manganese(III)-mediated reactions provide a powerful method for constructing the pyridine ring itself through radical cyclization pathways. organic-chemistry.orgd-nb.info One such approach involves the reaction of vinyl azides with cyclopropanols in the presence of a Mn(III) oxidant, such as manganese(III) acetylacetonate (B107027) (Mn(acac)₃). organic-chemistry.org This process generates β-carbonyl radicals from the cyclopropanols, which then engage in a cascade of reactions including addition to the vinyl azide, cyclization of the resulting iminyl radical, and subsequent transformation to form highly substituted pyridines. organic-chemistry.org The methodology is versatile, allowing for the preparation of pyridines with alkyl, aryl, heteroaryl, and alkynyl substituents. d-nb.info

Another strategy utilizes a Mn(III)-mediated radical cascade cyclization of N-propargyl enamides with sodium sulfinates. scilit.comacs.org This process involves the addition of a sulfonyl radical to the carbon-carbon triple bond, followed by a regioselective 6-endo-trig cyclization to furnish polysubstituted pyridines. scilit.comacs.org These methods highlight the utility of manganese catalysis in assembling the core heterocyclic structure, which can then be further functionalized.

| Reactant 1 | Reactant 2 | Reagent | Significance |

|---|---|---|---|

| Vinyl Azides | Cyclopropanols | Mn(acac)₃ | Provides a rapid and versatile route to polysubstituted pyridines from readily available starting materials. d-nb.info |

| N-propargyl enamides | Sodium sulfinates | Mn(III) acetate | A divergent method for synthesizing diverse polysubstituted sulfonylpyridines by varying solvent and temperature. scilit.com |

Cobalt-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule is a highly efficient and atom-economic method for assembling the pyridine ring. rsc.orgrsc.org This cyclotrimerization approach allows for the synthesis of highly functionalized pyridines. nih.gov Various cobalt catalysts can be employed, with Co(I) complexes being particularly proficient. rsc.orgrsc.org For example, a water-soluble cobalt(I) catalyst has been used for the chemospecific cyclotrimerization in aqueous solutions, tolerating functional groups like unprotected alcohols, which is relevant for the synthesis of pyridin-3-ol derivatives. nih.gov

The reaction mechanism is believed to involve the associative coordination of the nitrile as the rate-determining step. nih.gov While many examples use α,ω-diynes to control selectivity, the intermolecular cycloaddition of discrete alkynes with a nitrile is also possible. rsc.orgrsc.org Catalysts such as [CpCo(CO)₂] (where Cp = cyclopentadienyl) are widely used, though they may require thermal or photochemical activation. rsc.orgnih.gov

| Reactants | Catalyst Type | Key Feature |

|---|---|---|

| 2 x Alkyne + 1 x Nitrile | Water-soluble Co(I) complex | Chemospecific synthesis of highly functionalized pyridines in aqueous media. nih.gov |

| α,ω-Diyne + Nitrile | [CpCo(CO)₂] | Atom-economic and efficient route to pyridines. rsc.org |

Manganese(III)-Mediated Cyclization Reactions for Pyridine Derivatives

Synthesis of Modified this compound Structures

Modifying the core this compound structure by introducing fluorine atoms or by N-oxidation can significantly alter its chemical and biological properties. Specific synthetic methods have been developed to access these important analogs.

The synthesis of fluorinated 2-benzylpyridine compounds is an area of high demand. researchgate.net One effective strategy combines direct fluorination with cross-coupling reactions. A method has been developed for the nucleophilic fluorination of 2-bromopyridin-3-yl alcohols using diethylaminosulfur trifluoride (DAST). enamine.net This reaction provides access to 2-bromo-3-(1-fluoroalkyl)pyridines. These fluorinated intermediates can then undergo a subsequent palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, to introduce the benzyl group at the 2-position, thereby completing the synthesis of the fluorinated this compound analog. researchgate.net This modular approach allows for the late-stage introduction of the benzyl moiety after the sensitive fluorine atom has been installed.

Pyridine N-oxides are valuable synthetic intermediates, often exhibiting different reactivity compared to the parent pyridine. researchgate.net The N-oxidation of pyridine derivatives can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.hu Due to safety concerns associated with the potential for exothermic decomposition, particularly in large-scale batch processes, these oxidations are increasingly performed using microreactor technology. bme.hu

The use of a microreactor allows for precise temperature control and a high surface-to-volume ratio, which mitigates safety risks and can lead to improved conversions. bme.hu For example, the N-oxidation of 2-bromopyridine, a potential precursor for this compound N-oxide, showed significantly better conversion in a microreactor compared to batch conditions. bme.hu The resulting N-oxide can then be used in further transformations.

Synthetic Routes to Stereoisomers and Atropisomers

The synthesis of specific stereoisomers and atropisomers, which are stereoisomers arising from hindered rotation around a single bond, is a significant area of research, particularly for developing molecules with precise three-dimensional structures for applications in medicinal chemistry and materials science. springernature.com For analogs of this compound, the creation of atropisomers can be approached through methods that establish axial chirality.

Atropisomers are sterically hindered molecules, and their synthesis often involves overcoming significant steric barriers. springernature.com Methodologies for creating atropisomers in related diaryl and heterobiaryl systems can be adapted for 2-benzylpyridine derivatives. One such approach involves the transition metal-free Brønsted acid-mediated synthesis of pyrido[1,2-a]indole scaffolds, a methodology that has been successfully extended to the synthesis of atropisomers from appropriate diaryl(2-pyridyl)methanols. researchgate.net

Another powerful technique is the nucleophilic aromatic substitution (SNAr) reaction. This method has been shown to be effective for the synthesis of heterobiaryl C-N atropisomers. springernature.com The strategy relies on the reaction between non-atropisomeric intermediates to form the sterically hindered final product, which can be a highly efficient and modular way to create libraries of diverse atropisomers. springernature.com

Catalytic asymmetric synthesis represents a frontier in obtaining enantiomerically pure atropisomers. For instance, asymmetric Paal–Knorr reactions, catalyzed by a combination of a chiral phosphoric acid and a Lewis acid like Fe(OTf)3, have been used to produce enantiomerically pure aryl pyrroles, which are also heterobiaryl structures. nih.gov Similarly, catalytic enantioselective heteroannulation reactions provide another route to axially chiral heterocycles. nih.gov These principles can be applied to the synthesis of chiral non-racemic analogs of this compound.

The following table summarizes key strategies applicable to the synthesis of atropisomers related to this compound.

| Synthetic Strategy | Description | Key Features | Relevant Analogs |

| Brønsted Acid-Mediated Cyclization | Aza-Nazarov type cyclization of diaryl(2-pyridyl)methanols using a Brønsted acid like formic acid. researchgate.net | Transition metal-free; extended to atropisomers. researchgate.net | Diaryl(2-pyridyl)methanols |

| Nucleophilic Aromatic Substitution (SNAr) | Regio- and chemoselective SNAr reactions to form C-N atropisomers from non-atropisomeric intermediates. springernature.com | Efficient, modular, and programmable for creating diverse libraries. springernature.com | Heterobiaryl C-N Atropisomers |

| Catalytic Asymmetric Paal-Knorr Reaction | Reaction between a 1,4-dione and a substituted aniline (B41778) catalyzed by a chiral phosphoric acid and a Lewis acid. nih.gov | Produces highly enantiomerically pure aryl pyrroles. nih.gov | Aryl Pyrroles |

| Catalytic Enantioselective Heteroannulation | Reaction between α-isocyanoacetates and α-aryl-α,β-alkynic ketones catalyzed by a silver salt and a chiral phosphine ligand. nih.gov | High yields and excellent enantioselectivities for axially chiral 3-arylpyrroles. nih.gov | 3-Arylpyrroles |

Derivatization via Electrophilic Nitration

Electrophilic nitration is a fundamental reaction for the functionalization of aromatic rings, though its application to pyridine derivatives can be challenging. The pyridine ring is electron-deficient, making it less reactive towards electrophiles than benzene. Furthermore, standard nitration conditions, such as using nitric acid, can lead to low yields and oxidation of substituents on the pyridine ring. uiowa.edu

Specific studies have been conducted on the nitration of benzyl-3-hydroxypyridines. The nitration of 2- and 5-benzyl-3-hydroxypyridines and their corresponding N-oxides has been investigated, providing direct insight into the derivatization of the target compound's core structure. capes.gov.br

In related systems, such as 2-benzyl-4-methylpyridine and 2-benzyl-5-methylpyridine, electrophilic nitration has been successfully employed to introduce nitro groups, creating key intermediates for further synthetic transformations. thieme-connect.de The position of nitration is influenced by the existing substituents on both the pyridine and the benzyl rings. For instance, studies on the nitration of 4-phenylpyridine (B135609) and 4-benzylpyridine (B57826) have provided kinetic data and mechanistic insights into the inductive and field effects governing the substitution pattern. capes.gov.br

The reactivity of the pyridine nucleus towards electrophiles can be enhanced by conversion to the corresponding N-oxide. The nitration of 2-phenylpyridine (B120327) N-oxide, for example, has been studied to understand the kinetics and mechanism of electrophilic substitution in these activated systems. capes.gov.br

| Substrate | Nitration Conditions | Outcome/Observation | Reference |

| 2- and 5-benzyl-3-hydroxypyridines | Not specified | Investigated for derivatization. capes.gov.br | capes.gov.br |

| 2-Benzyl-4-methylpyridine | Electrophilic Nitration | Converted to nitro-substituted products. thieme-connect.de | thieme-connect.de |

| 4-Benzylpyridine | Nitration Kinetics Studied | Provided insight into inductive and field effects. capes.gov.br | capes.gov.br |

| Pyridine Rings (General) | Traditional Nitric Acid | Unreliable, low yields, potential for side-reactions. uiowa.edu | uiowa.edu |

| 2-Phenylpyridine N-oxide | Mononitration | Kinetics and mechanism studied to understand activated systems. capes.gov.br | capes.gov.br |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic organic chemistry. rasayanjournal.co.inbeilstein-journals.org Several approaches have been developed for the synthesis of benzylpyridines and related heterocycles that align with these principles.

One key area of focus is the reduction of metal waste and the use of more environmentally benign reagents. An efficient, metal-free synthesis of benzylpyridines has been developed using aqueous hydroiodic acid in acetic acid for the deoxygenation of precursor alcohols. researchgate.net This method is economical and avoids the use of heavy metal catalysts. researchgate.net Similarly, palladium-catalyzed decarboxylation coupling reactions have been developed to synthesize 2-benzyl pyridine compounds without the need for a base, improving the atom economy of the process. google.com

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. A gas-liquid continuous-flow protocol has been described for the direct aerobic oxidation of 2-benzylpyridines to the corresponding benzoyl derivatives. rsc.orgscielo.br This method uses molecular oxygen as the oxidant and can be operated at high temperatures and pressures, intensifying the process and reducing reaction times. rsc.orgscielo.br

Solvent-free and microwave-assisted reactions are other cornerstones of green synthesis. A one-pot, three-component synthesis of 4,6-diaryl-3-cyano-2-pyridones (analogs of 2-hydroxypyridines) has been achieved under solvent-free conditions by heating the reactants together. mdpi.com This method features short reaction times, high yields, and an eco-friendly profile. mdpi.com Microwave irradiation, often coupled with solvent-free conditions, has also been widely applied to the synthesis of various nitrogen-containing heterocycles, offering advantages like the use of non-corrosive and inexpensive reagents. rasayanjournal.co.in

| Green Chemistry Approach | Specific Method | Advantages | Applicable To |

| Metal-Free Synthesis | Deoxygenation using aqueous hydroiodic acid in acetic acid. researchgate.net | Economical, avoids transition metal catalysts. researchgate.net | Benzylpyridines |

| Improved Atom Economy | Palladium-catalyzed decarboxylation coupling without a base. google.com | No base needed, meets green chemistry requirements. google.com | 2-Benzyl pyridine compounds |

| Continuous Flow Processing | Direct aerobic oxidation in a gas-liquid continuous-flow system. rsc.orgscielo.br | Enhanced safety, efficiency, scalability, uses O₂ as oxidant. rsc.orgscielo.br | 2-Benzylpyridines |

| Solvent-Free Reactions | One-pot, three-component condensation by heating neat reactants. mdpi.com | Short reaction times, high yields, eco-friendly. mdpi.com | 2-Hydroxypyridines |

| Microwave-Assisted Synthesis | Reactions under microwave irradiation, often on solid supports. rasayanjournal.co.in | Rapid, use of inexpensive and non-corrosive reagents. rasayanjournal.co.in | Nitrogen Heterocycles |

Chemical Reactivity and Mechanistic Investigations of 2 Benzylpyridin 3 Ol

Oxidation Reactions of the Benzylic Methylene (B1212753) Group

The benzylic methylene group in 2-benzylpyridin-3-ol is a primary site for oxidation, a reaction that can be initiated through various means, including photoinduced and metal-catalyzed aerobic pathways. This transformation is of significant interest as it leads to the formation of the corresponding ketone, a valuable intermediate in organic synthesis. nih.gov

Photoinduced Aerobic Oxidation Pathways

Photoinduced oxidation presents a sustainable method for the conversion of the benzylic methylene group. While specific studies on this compound are not extensively detailed, related research on similar compounds, such as 2-benzylpyridine (B1664053), provides insight into the potential mechanisms. beilstein-journals.org These reactions often proceed via the generation of reactive oxygen species under irradiation, which then abstract a hydrogen atom from the benzylic position, initiating the oxidation cascade. mdpi.com The presence of the N-oxide moiety in related benzylpyridine N-oxides has been shown to act as a "built-in activator" for the benzylic methylene oxidation, sometimes eliminating the need for additives. uantwerpen.be

Metal-Catalyzed Aerobic Oxidation Mechanisms

The use of transition metal catalysts, particularly copper and iron, in conjunction with molecular oxygen, provides an efficient route for the aerobic oxidation of the benzylic methylene group in benzylpyridines. nih.govresearchgate.net These reactions typically yield the corresponding benzoylpyridines. nih.gov

The general mechanism for the copper-catalyzed aerobic oxidation of 2-benzylpyridines is thought to involve the formation of an enamine tautomer, which is then oxidized. nih.gov For 2-benzylpyridine N-oxides, copper-catalyzed oxidation can proceed smoothly without the need for acidic additives that are often required for the oxidation of their non-N-oxide counterparts. uantwerpen.be The reaction conditions, such as the choice of solvent and temperature, play a crucial role in the efficiency of the oxidation. For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to more homogeneous reaction mixtures. uantwerpen.be

Iron catalysts, such as FeCl₂·4H₂O, have also been successfully employed for the aerobic oxidation of 2-benzylpyridines. nih.govmdpi.com The proposed mechanism often involves the generation of a benzylic radical through hydrogen abstraction, which then reacts with molecular oxygen. mdpi.com

Table 1: Comparison of Catalysts for Aerobic Oxidation of 2-Benzylpyridine Derivatives

| Catalyst System | Substrate Type | Typical Conditions | Outcome | Reference |

| CuI | 2-Benzylpyridine N-oxides | DMSO, 120°C, O₂ balloon | Moderate to good yields of the corresponding benzoylpyridine N-oxide | uantwerpen.be |

| FeCl₂·4H₂O / AcOH | 2-Benzylpyridines | DMSO, 100-130°C, O₂ balloon | Moderate to good yields of the corresponding benzoylpyridine | nih.govresearchgate.net |

| CuI / AcOH | 2-Benzylpyridines | DMSO, 100-130°C, O₂ balloon | Comparable or superior results to iron-catalyzed systems | mdpi.comresearchgate.net |

Nucleophilic and Electrophilic Reactivity Studies on the Pyridine (B92270) Ring

The pyridine ring in this compound exhibits both nucleophilic and electrophilic characteristics. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic site susceptible to electrophilic attack, such as protonation or alkylation. libretexts.org

Conversely, the pyridine ring is generally electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. masterorganicchemistry.com While direct studies on this compound are limited, the principles of pyridine chemistry suggest that the hydroxyl group at the 3-position will influence the regioselectivity of these reactions. In acidic media, electrophilic substitution reactions on the pyridine ring typically occur at the 3-position. chemicalbook.com

Acid-Base Properties and Protonation Equilibria

The presence of both a basic pyridine nitrogen and an acidic hydroxyl group imparts amphiprotic character to this compound. The pyridine nitrogen can be protonated by acids, and the hydroxyl group can be deprotonated by bases. The basicity of the pyridine nitrogen can compromise the stability of the compound under acidic conditions. vulcanchem.com

The protonation equilibrium is a key factor in many of its reactions. For instance, in metal-catalyzed oxidations, the protonation of the pyridine nitrogen can activate the molecule towards the desired transformation. mdpi.com

Enantioselective Transformations

The development of enantioselective transformations involving this compound and its derivatives is a significant area of research, aiming to produce chiral molecules with high stereocontrol.

Brønsted Base Catalyzed Mannich-Type Reactions of N-Oxides

While direct studies on this compound are not available, research on the closely related 2-benzylpyridine N-oxides has demonstrated their utility as pronucleophiles in enantioselective Mannich-type reactions. researchgate.netrsc.orgnih.gov These reactions involve the addition of the carbanion generated from the deprotonation of the benzylic methylene group to an imine. researchgate.netnih.gov

A significant challenge in these reactions is the relatively low acidity of the α-protons of the benzyl (B1604629) group. researchgate.netnih.gov However, the use of a chiral bis(guanidino)iminophosphorane as a Brønsted organosuperbase has been shown to overcome this issue, enabling the diastereo- and enantioselective direct Mannich-type reaction with N-Boc imines. researchgate.netrsc.orgnih.gov Control experiments have indicated that the N-oxide moiety plays a critical role in achieving high stereoselectivity. researchgate.netnih.gov

Table 2: Optimization of a Brønsted Base Catalyzed Mannich-Type Reaction of a 2-Benzylpyridine N-Oxide Derivative

| Entry | Base | Solvent | Yield (%) | syn/anti | ee (%) (syn) |

| 1 | NaHMDS | Toluene | 83 | 78:22 | 89 |

| 2 | KHMDS | Toluene | - | 91:9 | 67 |

| 12 | Optimized Conditions | - | - | 83:17 | 91 |

This table is illustrative and based on data for a related 2-benzylpyridine N-oxide, not this compound itself. The data highlights the optimization process for such reactions. researchgate.net

Diastereoselective and Enantioselective Control Mechanisms

While specific enantioselective catalytic studies focusing solely on this compound are not extensively documented, the principles of stereocontrol can be inferred from research on closely related analogs, particularly 2-benzylpyridine N-oxides. These studies provide a framework for understanding how the structural features of this compound would likely govern its behavior in asymmetric synthesis.

Research into the enantioselective direct Mannich-type reactions of 2-benzylpyridine N-oxides has demonstrated that high levels of diastereo- and enantioselectivity are achievable. nih.govresearchgate.net In these reactions, a chiral bis(guanidino)iminophosphorane acts as an organosuperbase catalyst to deprotonate the acidic α-protons of the benzyl group, facilitating an addition to N-Boc imines. nih.gov The control experiments within these studies revealed that the N-oxide moiety plays a critical role in achieving high stereoselectivity. nih.govresearchgate.net It is proposed that the N-oxide acts as an essential coordination site for the chiral catalyst, which helps to organize the nucleophilic pyridine N-oxide within the chiral environment, thereby dictating the facial selectivity of the reaction. nih.gov

The effectiveness of this control is sensitive to the substitution pattern on the benzyl ring, as shown in the table below.

Interactive Data Table: Enantioselective Mannich-Type Reaction of 2-Benzylpyridine N-Oxides Data derived from studies on 2-benzylpyridine N-oxide derivatives, providing a model for the reactivity of this compound. nih.gov

| Benzyl Substituent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| Unsubstituted | 95 | 92:8 | 91 |

| 4-Methyl | >99 | 94:6 | 93 |

| 3-Methyl | 98 | 93:7 | 93 |

| 2-Methyl | 42 | 89:11 | 84 |

For this compound, the hydroxyl group at the 3-position is similarly positioned to influence stereochemical outcomes. It can act as a hydrogen-bond donor or acceptor, or as a directing group through coordination with a metal-based catalyst. This functionality could orient the substrate within a catalyst's chiral pocket, thereby controlling the approach of the electrophile. General strategies for stereocontrol in related pyridine compounds often rely on chelation-assisted catalysis, where the pyridine nitrogen and another functional group bind to a chiral metal center, creating a rigid, well-defined steric environment for the reaction. google.commdpi.com

Radical-Mediated Reactions

The structure of this compound possesses two primary sites susceptible to radical-mediated reactions: the electron-deficient pyridine ring and the benzylic C-H bonds.

Reactions at the Pyridine Ring: The pyridine nucleus is known to undergo regioselective C-H functionalization via radical-based methods, most notably through Minisci-type reactions. uiowa.edu This process typically involves the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring. For this compound, this would likely lead to functionalization at the C4 or C6 positions, which are activated towards such attacks. The specific regioselectivity would be influenced by the electronic and steric effects of the existing benzyl and hydroxyl groups.

Reactions at the Benzylic Position: The C-H bonds at the benzylic position are relatively weak and susceptible to hydrogen atom abstraction by radical initiators. This would generate a resonance-stabilized benzyl radical. This intermediate could then participate in a variety of subsequent reactions, such as coupling with other radicals or addition to unsaturated systems. The presence of iodine, for example, can catalyze reactions through the formation of iodine radicals. researchgate.net

Degradation via Oxidative Radicals: The compound's degradation can be mediated by highly reactive radical species such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals, which are often generated in advanced oxidation processes. researchgate.net These radicals would likely attack the electron-rich phenol (B47542) ring, leading to hydroxylation and subsequent ring-opening, or abstract a hydrogen from the benzylic position, initiating an oxidative degradation cascade. researchgate.net

Table of Potential Radical-Mediated Reactions

| Reactive Site | Radical Type | Potential Reaction | Expected Outcome |

| Pyridine Ring (C4/C6) | Alkyl, Acyl Radicals | Minisci-type C-H Functionalization | C-H alkylation or acylation of the pyridine ring uiowa.edu |

| Benzylic Carbon | Initiator Radical | Hydrogen Atom Abstraction | Formation of a stabilized benzyl radical |

| Phenol Ring | Hydroxyl Radical (•OH) | Electrophilic Addition | Hydroxylation and potential oxidative cleavage researchgate.net |

Thermal and Photochemical Stability and Degradation Pathways

The stability of this compound is contingent on its response to thermal and photochemical stress, with degradation pathways involving both the pyridine and the hydroxyphenyl moieties.

Thermal Stability The pyridine and phenol rings are generally robust and possess high thermal stability. However, degradation at elevated temperatures would likely be initiated at the weaker bonds within the molecule. The benzylic C-C bond connecting the pyridine and phenyl rings, along with the benzylic C-H bonds, are the most probable sites for initial thermal cleavage. Furthermore, the phenolic hydroxyl group is susceptible to oxidation, a process that can be accelerated by heat, potentially leading to the formation of quinone-type structures and subsequent polymerization or fragmentation.

Photochemical Stability and Degradation Pyridine derivatives are known to be photochemically active. Specifically, 2-pyridone structures, which can exist in tautomeric equilibrium with 2-hydroxypyridines, are known to undergo photochemical [4+2] cycloaddition to form bicyclic "Dewar" isomers. nottingham.ac.uk Given that this compound has a hydroxypyridine structure, it could potentially exhibit similar reactivity upon UV irradiation, rearranging into a highly strained bicyclic azetidinone-like structure. nottingham.ac.uk The stability of such photoproducts is often low, and they can revert to the aromatic form thermally or undergo further reactions. nottingham.ac.uk

Photochemical degradation pathways can also be initiated by the absorption of UV light, leading to the formation of radical species. researchgate.net Photo-oxidation is a likely degradation route, where the phenolic ring is attacked by photochemically generated reactive oxygen species, or the benzylic position is oxidized. These processes can lead to complex mixtures of degradation products.

Summary of Stability and Degradation Pathways

| Stress Type | Affected Moiety | Potential Pathway | Potential Products/Intermediates |

| Thermal | Benzylic C-C/C-H bonds | Homolytic Cleavage | Benzyl and pyridyl radicals |

| Thermal | Phenol Group | Oxidation | Quinone-like structures, polymers |

| Photochemical (UV) | Pyridine Ring | Isomerization | Dewar-type bicyclic structures nottingham.ac.uk |

| Photochemical (UV) | Phenol/Benzyl Groups | Photo-oxidation | Oxidized derivatives, cleavage products researchgate.net |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive review of available scientific literature, it has been determined that detailed experimental spectroscopic and structural characterization data for the compound this compound is not publicly available. Searches for empirical data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Vibrational Spectroscopy (FT-IR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy have not yielded specific research findings, spectra, or associated data tables for this particular molecule.

The information available is limited to predicted values from chemical supplier databases, which are not suitable for a detailed scientific article requiring experimentally verified data. For instance, some sources provide expected NMR chemical shifts and a predicted UV-Vis absorption maximum, but this information lacks the empirical validation and detailed analysis required for the outlined sections. vulcanchem.com

Numerous studies and spectroscopic data sets are available for the closely related compound, 2-benzylpyridine. This includes extensive NMR, chemicalbook.comnih.gov IR, nih.gov and studies on its metal complexes. researchgate.netmdpi.com However, the structural difference—the presence of a hydroxyl group at the 3-position in this compound—is significant and fundamentally alters the molecule's electronic and structural properties. Therefore, data from 2-benzylpyridine cannot be used to accurately describe this compound.

Given the absence of published experimental data, it is not possible to provide the following sections as requested in the article outline:

Advanced Spectroscopic and Structural Characterization Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of 2-Benzylpyridin-3-ol is characterized by transitions occurring within the ultraviolet-visible (UV-Vis) range. These absorptions are primarily attributed to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For organic molecules like this compound, which contain both π systems and non-bonding (n) electrons, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.ukopenaccessjournals.com

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur in regions of high energy. usp.br In this compound, these transitions are associated with the aromatic pyridine (B92270) and benzyl (B1604629) rings. The presence of conjugated systems within the molecule influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the absorption wavelength. usp.br Studies on analogous benzylpyridine compounds show absorption maxima near 270 nm, which are characteristic of π→π* transitions. vulcanchem.com

The n → π* transitions involve the excitation of a non-bonding electron, such as those on the nitrogen atom of the pyridine ring or the oxygen of the hydroxyl group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk The polarity of the solvent can influence the wavelength of these transitions; an increase in solvent polarity often leads to a hypsochromic (blue) shift for n → π* transitions. shu.ac.uk

Table 1: Observed Electronic Transitions for Analogous Pyridine Derivatives

| Transition Type | Typical Wavelength (λ_max) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Functional Groups |

| π → π | ~270 nm vulcanchem.com | 1,000 - 10,000 shu.ac.uk | Pyridine ring, Benzyl ring |

| n → π | >280 nm usp.br | 10 - 100 shu.ac.uk | Pyridine Nitrogen, Hydroxyl Oxygen |

This data is based on typical values for similar compounds and provides an expected range for this compound.

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Data

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uk In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the elemental composition with high accuracy. rsc.orgbeilstein-journals.org

Upon ionization in the mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺). This ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For 2-benzylpyridine (B1664053), a related compound, the fragmentation often involves the cleavage of the bond between the pyridine ring and the benzyl group. nih.gov This can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for benzyl-substituted compounds. Another significant fragmentation pathway for pyridine derivatives involves the loss of HCN (27 amu) from the pyridine ring. The presence of the hydroxyl group in this compound introduces additional fragmentation possibilities, such as the loss of a water molecule (H₂O, 18 amu) or a formyl radical (CHO, 29 amu).

Table 2: Predicted Fragmentation Ions of this compound

| Ion | m/z (Mass-to-Charge Ratio) | Possible Structure/Origin |

| [C₁₂H₁₁NO]⁺ (M⁺) | 185 | Molecular Ion |

| [C₁₂H₁₀O]⁺ | 168 | Loss of HCN from the pyridine ring |

| [C₁₁H₉N]⁺ | 167 | Loss of H₂O |

| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl group cleavage |

| [C₅H₅N]⁺ | 79 | Pyridine ring fragment |

This table presents a hypothetical fragmentation pattern based on the structure of this compound and known fragmentation of related compounds.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's physical and chemical properties.

Table 3: Crystallographic Data for a Structurally Related Copper Complex

| Parameter | Value |

| Compound | [Cu(HBPA)₂]Cl₂·4H₂O researchgate.net |

| Formula | C₃₀H₃₆Cl₂CuN₄O₆ |

| Crystal System | Triclinic researchgate.net |

| Space Group | P21/n researchgate.net |

| a (Å) | 7.3705 (6) researchgate.net |

| b (Å) | 9.7695 (6) researchgate.net |

| c (Å) | 20.2314 (15) researchgate.net |

| α (°) | 90 researchgate.net |

| β (°) | 100.264 (3) researchgate.net |

| γ (°) | 90 researchgate.net |

HBPA = (2-hydroxybenzyl-2-pyridylmethyl)amine. This data illustrates typical crystallographic parameters for a related compound containing similar functional moieties.

Computational Spectroscopy for Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and validating spectroscopic data. kbhgroup.inrsc.org These calculations can provide theoretical UV-Vis spectra, vibrational frequencies, and NMR chemical shifts that can be compared with experimental results to confirm structural assignments and understand electronic properties.

DFT calculations can be used to optimize the molecular geometry of this compound and to determine its electronic structure, including the energies and shapes of the HOMO and LUMO. semanticscholar.org This information is fundamental to understanding the molecule's reactivity and its electronic transitions.

TD-DFT is employed to calculate the excited state properties and to simulate the UV-Vis absorption spectrum. kbhgroup.inredalyc.org By calculating the energies of electronic transitions and their corresponding oscillator strengths, a theoretical spectrum can be generated. redalyc.org Comparing this theoretical spectrum with the experimental one can help in assigning the observed absorption bands to specific electronic transitions. kbhgroup.in For example, TD-DFT calculations can differentiate between π → π* and n → π* transitions and predict how their energies will shift in different solvents. semanticscholar.org Computational studies on similar heterocyclic systems have shown good agreement between theoretical and experimental spectra, validating the use of these methods for complex organic molecules. redalyc.org

Table 4: Common Computational Methods for Spectroscopic Prediction

| Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Ground-state geometry optimization, Electronic structure analysis | Optimized molecular structure, HOMO-LUMO energies, Mulliken atomic charges kbhgroup.inresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations, UV-Vis spectra simulation | Electronic transition energies, Oscillator strengths, Theoretical absorption wavelengths kbhgroup.inredalyc.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the fundamental characteristics of molecules like 2-Benzylpyridin-3-ol. These methods allow for the detailed examination of electronic structure, geometry, and spectroscopic properties, offering a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netliverpool.ac.ukrice.edu By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. researchgate.netrice.edu

Geometry optimization using DFT, often with hybrid functionals such as B3LYP, allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netnih.govaustinpublishinggroup.com This process minimizes the total energy of the system, providing key information on bond lengths, bond angles, and dihedral angles that define the molecular conformation. austinpublishinggroup.comjchps.com For instance, studies on related pyridine (B92270) derivatives have successfully employed DFT to obtain optimized geometries that are in good agreement with experimental data. researchgate.net The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated. nih.govaustinpublishinggroup.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com

Hartree-Fock (HF) Comparative Studies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry approach that can be used to study this compound. austinpublishinggroup.com While generally less accurate than DFT in predicting molecular properties due to its neglect of electron correlation, HF calculations serve as a valuable baseline for comparison. researchgate.net

Comparative studies employing both HF and DFT methods on similar aromatic compounds have shown that while both can predict molecular geometries reasonably well, DFT often provides results that are in better agreement with experimental findings. austinpublishinggroup.comresearchgate.net For example, in a study of phenylpyridine isomers, both RHF and DFT/B3LYP methods were used to obtain the most stable geometries, which were then used to estimate enthalpies of formation that correlated well with experimental values. researchgate.net Such comparative analyses help in assessing the level of theory required to accurately describe the system and provide a more comprehensive understanding of the molecule's electronic structure. austinpublishinggroup.comrsc.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govmdpi.com Theoretical predictions of 1H and 13C NMR spectra can aid in the assignment of experimental signals and provide insights into the electronic environment of the nuclei. nih.govrsc.orgmdpi.com For similar compounds, a high correlation between experimental and theoretical chemical shifts has been achieved. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. researchgate.net These theoretical infrared (IR) spectra, after appropriate scaling to account for systematic errors, can be compared with experimental FT-IR spectra to identify and assign the characteristic vibrational modes of the molecule. nih.govmdpi.com This includes stretching and bending vibrations of functional groups like O-H, C-H, C=C, and C-N. wisc.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). mdpi.com These calculations provide valuable information about the electronic transitions, such as π→π* and n→π*, which are characteristic of aromatic and heteroaromatic compounds. wisc.edu

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and intermolecular interactions of this compound in various environments. libretexts.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into how they interact with each other and with solvent molecules. temple.edu

These simulations can reveal details about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the behavior of this compound in the condensed phase. libretexts.orgacs.org For instance, MD can be used to study the formation of hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of another, leading to the formation of dimers or larger aggregates. copernicus.org Understanding these intermolecular forces is crucial for predicting physical properties such as boiling point, solubility, and crystal packing. libretexts.orgnih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of the benzyl (B1604629) group relative to the pyridin-3-ol core in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. temple.edu

Computational methods, particularly DFT, can be used to calculate the relative energies of different conformers by systematically rotating the dihedral angles around the single bonds connecting the two ring systems. nih.gov This process allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy local minima. umich.edu The energy barriers between these conformers can also be calculated, providing information about the rotational freedom and the dynamics of conformational changes. temple.edu Understanding the conformational preferences is essential as different conformers can exhibit distinct chemical and biological properties. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

For example, DFT calculations can be used to model the reaction of this compound with various reagents, providing insights into the feasibility of different reaction pathways. whiterose.ac.ukcore.ac.uk This can include studying the energetics of protonation/deprotonation at the hydroxyl group or the nitrogen atom, or electrophilic/nucleophilic substitution reactions on the aromatic rings. researchgate.net By comparing the activation energies of competing pathways, it is possible to predict the most likely reaction mechanism and the expected products. le.ac.uk This predictive power is invaluable for designing new synthetic routes and understanding the reactivity of the molecule.

Charge Transfer and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Theoretical and computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules like this compound. Key to this understanding is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are at the forefront of electron occupation and play a crucial role in chemical reactions and electronic properties. libretexts.org The HOMO is associated with the ability to donate electrons, while the LUMO governs the capacity to accept electrons. libretexts.orgdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's chemical stability and reactivity. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. jchps.com These calculations offer insights into the regions of a molecule that are most likely to be involved in electron donation and acceptance. For instance, in related heterocyclic compounds, the HOMO and LUMO can be localized on different rings or functional groups, which dictates the nature of electronic transitions. dergipark.org.tr

While specific DFT calculations for this compound were not found in the provided search results, the principles of HOMO-LUMO analysis are universally applicable. Such an analysis for this compound would involve calculating the energies of its frontier orbitals to predict its reactivity and potential for charge transfer.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability of a molecule to donate electrons; associated with nucleophilicity. libretexts.orgdergipark.org.tr |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability of a molecule to accept electrons; associated with electrophilicity. libretexts.orgdergipark.org.tr |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often indicates higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |

| Charge Transfer | The movement of electronic charge from one part of a molecule to another upon excitation. | A narrow frontier orbital gap can indicate the likelihood of charge transfer interactions. nih.gov |

Table 2: General Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. samipubco.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. samipubco.com |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential, μ ≈ -χ) | Quantifies the electrophilic character of a molecule. ajchem-a.com |

Applications of 2 Benzylpyridin 3 Ol in Advanced Organic and Materials Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

The structure of 2-benzylpyridin-3-ol, combining both a benzylpyridine and a pyridin-3-ol motif, makes it a potentially valuable building block for constructing more elaborate heterocyclic systems. Pyridin-3-ol derivatives are recognized for their utility in medicinal chemistry and materials science, largely due to their capacity for hydrogen bonding and metal coordination. solubilityofthings.com Similarly, benzylpyridine scaffolds are integral to a variety of bioactive compounds and serve as precursors in organic synthesis. researchgate.net

Pyridine (B92270) derivatives are among the most common nitrogen-containing heterocycles in FDA-approved drugs and are ubiquitous in materials chemistry. nih.gov The development of methods to create functionalized pyridine scaffolds is a central goal in organic synthesis. nih.gov Compounds like 2-benzylpyridine (B1664053) are used as starting materials to build more substituted pyridine structures. For instance, the 2-amino-3-benzylthiopyridine scaffold has been identified as a promising framework for developing potent c-Met inhibitors, highlighting how the benzylpyridine core can be modified to create medicinally relevant molecules. researchgate.net Given this context, this compound could serve as a precursor for a range of disubstituted pyridine scaffolds, where the hydroxyl and benzyl (B1604629) groups can be further functionalized to tune the molecule's properties.

The synthesis of polycyclic N-heterocycles is a key area of research due to their prevalence in natural products and pharmaceuticals. rsc.orgrsc.org The functional groups present in this compound offer multiple reaction sites for intramolecular cyclization reactions to form fused ring systems. While specific examples starting from this compound are not documented, general strategies such as oxidative-decarboxylative cyclization or transition-metal-catalyzed cycloamination are employed to build such complex architectures from functionalized precursors. rsc.orgrsc.org For example, the construction of polycyclic pyridones has been achieved through the ring-opening transformations of related 3-hydroxy-dihydropyrido-oxazine-diones. mdpi.com The combination of the nucleophilic pyridine nitrogen, the potentially reactive hydroxyl group, and the benzyl moiety in this compound provides a framework that could foreseeably be used to construct novel polycyclic systems.

Synthesis of Pyridine-Based Scaffolds

Ligand Design and Coordination Chemistry

Pyridine derivatives are exemplary ligands in coordination chemistry, forming stable complexes with a vast array of transition metals. evitachem.comjscimedcentral.com The specific geometry and electronic properties of these ligands allow for the fine-tuning of a metal center's catalytic and photophysical properties. The parent compound, 2-benzylpyridine, is particularly well-studied for its ability to form organometallic complexes through a process known as cyclometallation.

The 2-benzylpyridine ligand readily reacts with Gold(III) and Palladium(II) salts to form highly stable cyclometalated complexes. psu.edumdpi.com In these reactions, the ligand coordinates to the metal center through both the pyridine nitrogen and, following the activation of a C-H bond, a carbon atom on the benzyl group's phenyl ring. This dual coordination leads to the formation of a robust organometallic structure. mdpi.com

For example, the reaction of 2-benzylpyridine with Gold(III) precursors yields complexes like [Au(bzp)Cl2], where bzp represents the deprotonated, cyclometalated form of the ligand. mdpi.commdpi.com Similarly, reactions with Palladium(II) acetate (B1210297) produce dimeric complexes such as [{Pd(bzp*)Cl}2]. psu.eduniscpr.res.in These complexes have been thoroughly characterized and serve as important platforms for developing catalysts and therapeutic agents. niscpr.res.innih.govresearchgate.net

| Complex Formula | Metal Ion | Ligand Form | Key Features | Reference |

|---|---|---|---|---|

| [Au(bzp)Cl₂] | Gold(III) | C^N Bidentate | Six-membered cycloaurated ring; stable square-planar geometry. | mdpi.commdpi.com |

| [{Pd(bzp)(μ-Cl)}₂] | Palladium(II) | C^N Bidentate | Dimeric structure with bridging chloride ligands; cyclopalladated. | psu.eduniscpr.res.in |

| [Ir(bzp)(Cp)Cl] | Iridium(III) | C^N Bidentate | Six-membered cyclometalated ring in a half-sandwich complex. | rsc.org |

| [Rh(bzp)(Cp)Cl] | Rhodium(III) | C^N Bidentate | Six-membered cyclometalated ring, synthesis noted as challenging in solution but achievable mechanochemically. | researchgate.net |

Cyclometallation is a powerful reaction in organometallic chemistry where a ligand containing both a donor atom (like nitrogen) and a C-H bond reacts intramolecularly with a metal center to form a metallacycle. mdpi.com For 2-benzylpyridine and its derivatives, this typically involves the activation of an ortho C-H bond on the phenyl ring of the benzyl group. psu.edursc.org This process creates a highly stable six-membered metallacycle, which enhances the robustness of the resulting complex compared to simple coordination compounds. mdpi.com

The scope of this reaction is broad, with successful cyclometallation of 2-benzylpyridine reported for numerous platinum-group metals, including Palladium(II), Iridium(III), and Rhodium(III). psu.edursc.orgresearchgate.net The resulting cyclometalated complexes are often used as catalysts or as precursors for further functionalization. niscpr.res.in The stability imparted by the cyclometalated C^N pincer-type structure is particularly crucial for applications like catalysis and drug design, as it prevents easy decomposition of the complex. mdpi.comnih.gov

The number of donor atoms a ligand uses to bind to a metal center is known as its denticity. libretexts.orglibretexts.org In the vast majority of its documented complexes, 2-benzylpyridine acts as a bidentate ligand, coordinating through the pyridine nitrogen and a phenyl carbon (C^N coordination). mdpi.commdpi.com

The introduction of a hydroxyl group at the 3-position in this compound introduces the possibility of a different coordination mode. The hydroxyl group's oxygen atom could act as a third donor site, allowing the molecule to behave as a tridentate ligand. In such a scenario, the ligand would likely deprotonate at the hydroxyl group to form a C,N,O-coordinating pocket. While pyridin-3-ol derivatives are known to coordinate with metals, and some specialized ligands can switch between bidentate and tridentate behavior depending on the metal ion, this tridentate coordination for this compound remains hypothetical. nih.gov Research on other hydroxypyridine-functionalized ligands has shown they can coordinate in a pincer-type fashion, but the specific cyclometallation chemistry of this compound has not been reported to confirm this potential. researchgate.net

Ligand Design for Catalytic Systems

Research into cyclometallated compounds has demonstrated the utility of 2-arylpyridine derivatives, including 2-benzylpyridine, as effective ligands. mdpi.com For instance, Au(III) dichloride species complexed with 2-arylpyridine ligands have shown significant catalytic properties in various organic transformations. mdpi.com The design of these ligands is crucial, as their structure dictates the stability of the metal complex and the pathway of the catalytic cycle. nih.gov The electronic flexibility of ligands derived from pyridines allows them to stabilize different oxidation states of the metal center, which is essential for many catalytic processes. researchgate.net

Detailed research findings on the catalytic applications of gold complexes with 2-arylpyridine ligands are summarized below.

Table 1: Catalytic Applications of [Au(2PPY)Cl₂] Complexes*

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Amine/Imine Synthesis | Alkynes, Carbonyl Compounds, Amines/Imines | Amines, Allenes, Oxazoles | mdpi.com |

The design of bidentate and tridentate ligands incorporating the pyridine structure is a common strategy in developing catalysts for reactions like cross-coupling, where strong σ-donating ligands are required. incatt.nl The ability to modify the substituents on both the pyridine and benzyl rings of this compound offers a pathway to rationally design new ligands with tailored properties for specific catalytic systems. researchgate.net

Precursor for Functional Materials (excluding biological applications)

The aromatic and functionalized structure of this compound makes it a promising precursor for the synthesis of functional materials. Its planar aromatic system facilitates π-π stacking interactions, a key feature for developing organic electronic materials. vulcanchem.com The presence of both a hydroxyl group and a pyridine nitrogen atom provides two distinct coordination sites, making it a candidate for building blocks in metal-organic frameworks (MOFs). vulcanchem.com

The compound's structure offers potential for its incorporation into:

Organic Semiconductors: The conjugated π-system of the molecule is a fundamental requirement for charge transport, suggesting its potential use in organic electronic devices after appropriate polymerization or derivatization. vulcanchem.com

Metal-Organic Frameworks (MOFs): The hydroxyl and pyridine moieties can coordinate to metal ions, allowing this compound to act as a linker in the construction of porous, crystalline MOFs with potential applications in gas storage or catalysis. vulcanchem.com

Emissive Materials: A study on a cubane-type tetranuclear copper(I)-iodido cluster demonstrated that using 2-benzylpyridine as a ligand resulted in a material with wide-range luminescence thermochromism, indicating the potential of this scaffold in creating advanced optical materials. oup.com

Chiral Catalyst or Auxiliary in Asymmetric Synthesis

While this compound itself is not chiral, its derivatives have been successfully employed in asymmetric synthesis, where the goal is to produce stereochemically pure compounds. unavarra.es This is particularly relevant as the biological activity of many molecules is dependent on their chirality. unavarra.es

A notable application involves the use of 2-benzylpyridine N-oxides as pronucleophiles in enantioselective direct Mannich-type reactions. nih.govresearchgate.net In these reactions, a chiral bis(guanidino)iminophosphorane acts as a strong Brønsted base catalyst to deprotonate the relatively non-acidic α-proton of the benzyl group. nih.gov The resulting nucleophile then adds to an N-Boc imine, creating a new stereogenic center with high levels of diastereo- and enantioselectivity. nih.govresearchgate.net Control experiments have highlighted that the N-oxide moiety is critical for achieving high stereoselectivity in these transformations. nih.gov

The results of these asymmetric Mannich-type reactions demonstrate the utility of the 2-benzylpyridine scaffold in constructing chiral molecules.

Table 2: Enantioselective Mannich-Type Reaction of 2-Benzylpyridine N-Oxides (2) with N-Boc-imine (3a)

| N-Oxide Substrate (2) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) of syn-isomer | Reference |

|---|---|---|---|---|

| 2-benzylpyridine N-oxide (2a) | 80 | 78:22 | 87 | nih.gov |

| 2-(4-methylbenzyl)pyridine N-oxide (2b) | 91 | 83:17 | 91 | nih.gov |

| 2-(3-methylbenzyl)pyridine N-oxide (2c) | 88 | 80:20 | 88 | nih.gov |

| 2-(4-methoxybenzyl)pyridine N-oxide (2e) | 85 | 81:19 | 90 | nih.gov |

This strategy showcases how a derivative of 2-benzylpyridine can function as a key component in an organocatalytic system to achieve asymmetric induction, a central goal in modern organic synthesis. mdpi.comnih.gov

Development of Flow Chemistry Protocols for Derivatives

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, is increasingly used to improve the efficiency, safety, and scalability of chemical synthesis. numberanalytics.com The development of flow protocols for pyridine derivatives is an active area of research. numberanalytics.combeilstein-journals.org

For derivatives of 2-benzylpyridine, flow chemistry has been successfully applied to key transformations. One significant example is the oxidation of 2-benzylpyridines to their corresponding benzoyl derivatives. scielo.br Researchers have developed a gas-liquid continuous flow protocol for this oxidation using molecular oxygen, which offers significant advantages over traditional batch methods, particularly in terms of safety and efficiency when working at high temperatures and pressures. researchgate.netscielo.br Using propylene (B89431) carbonate as a solvent in the flow system has proven to be a beneficial alternative to solvents like DMSO. scielo.br

Furthermore, the N-oxidation of pyridine derivatives has been achieved with high efficiency using a continuous flow packed-bed microreactor. organic-chemistry.org This method, which uses titanium silicalite as a catalyst, is safer, greener, and more efficient than batch processes, achieving yields of up to 99% with significantly shorter reaction times. organic-chemistry.org Given that 2-benzylpyridine N-oxides are valuable intermediates for asymmetric synthesis, developing a flow protocol for their production represents a significant process intensification. nih.govorganic-chemistry.org The advantages of flow chemistry, such as superior heat and mass transfer, allow for better control over reaction parameters and facilitate safer scale-up. nih.govnih.govchemistryviews.org

Table 3: Comparison of Batch vs. Flow Protocols for Pyridine Derivative Synthesis

| Reaction | Method | Key Advantages of Flow Protocol | Reference |

|---|---|---|---|

| Oxidation of 2-benzylpyridines | Gas-liquid continuous flow | Enhanced safety at high T/P, improved efficiency, use of alternative solvents | researchgate.netscielo.br |

Advanced Analytical Methodologies for 2 Benzylpyridin 3 Ol Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2-benzylpyridin-3-ol, enabling its separation from impurities and its qualitative and quantitative identification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its separation from reaction byproducts and starting materials. Reverse-phase HPLC is commonly employed for derivatives of benzylpyridine. beilstein-journals.org This technique can be adapted for this compound, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For preparative applications, fractions corresponding to the main peak can be collected for further use. beilstein-journals.org Chiral HPLC can also be utilized to separate and quantify enantiomers if the synthesis results in a racemic mixture. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Reverse-phase C18 (e.g., Gemini™ 5µm C18 110Å) | beilstein-journals.org |

| Mobile Phase | A gradient of acetonitrile (B52724) (ACN) and water. Acidic conditions may use 0.05% trifluoroacetic acid (TFA), while basic conditions might use other modifiers. | beilstein-journals.org |

| Detection | UV detection at a wavelength where the pyridine (B92270) or benzyl (B1604629) chromophore absorbs, typically around 254 nm or 270 nm. | acs.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical columns. | |

| Application | Purity assessment, preparative separation, chiral resolution. | beilstein-journals.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For this compound, it provides both qualitative and quantitative information. The compound is first vaporized and separated on a GC column, after which it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Analysis of the closely related compound, 2-benzylpyridine (B1664053), shows characteristic fragments that can be extrapolated to predict the behavior of this compound. rsc.org The molecular ion peak [M]+ would be expected at m/z 185. The fragmentation pattern would likely involve the stable benzyl cation (m/z 91) and fragments corresponding to the pyridine ring. The technique uses an electron ionization (EI) source for fragmentation. acs.org

| Parameter | Description | Source |

|---|---|---|

| GC Column | Capillary column such as HP-5 MS (30 m × 0.25 mm ID, 0.25 μm film). | |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | acs.org |

| Expected Molecular Ion [M]+ | m/z 185 | |

| Major Expected Fragments | m/z 91 (benzyl cation), fragments of the hydroxypyridine ring. | rsc.org |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction. researcher.lifenih.gov In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. rsc.org

The process involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. acs.org The plate is then developed in a chamber containing a suitable mobile phase. By co-spotting the reaction mixture alongside the starting materials, one can visually track the appearance of a new spot corresponding to the product and the disappearance of the reactant spots. google.com The spots are visualized under UV light (254 nm), which is effective due to the aromatic nature of the compound. acs.org

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel plates (e.g., Kieselgel 60 F254). | acs.orgrsc.org |

| Mobile Phase | A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (B1210297). The ratio is adjusted to achieve optimal separation (Rf between 0.2 and 0.4). | google.comresearchgate.net |

| Visualization | UV lamp (254 nm) for detecting UV-active spots. Staining with iodine or specific charring reagents like potassium permanganate (B83412) or anisaldehyde can also be used. | acs.orgasianpubs.org |

| Application | Tracking reaction progress, identifying the number of components in a mixture, and optimizing solvent systems for column chromatography. | researcher.liferesearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Electroanalytical Methods (e.g., Cyclic Voltammetry)

Electroanalytical techniques like cyclic voltammetry (CV) can be used to study the redox properties of this compound. The electrochemical behavior is influenced by both the hydroxyl group on the pyridine ring and the benzyl substituent. Studies on analogous compounds such as 3-hydroxypyridine (B118123) and benzyl alcohol derivatives provide insight into the expected redox processes. rsc.orgosti.gov

The oxidation of the phenolic hydroxyl group is typically an irreversible process that can be observed via CV. The experiment involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting voltammogram can provide information on the oxidation potential of the compound. Research on 2-amino-3-hydroxypyridine (B21099) has utilized cyclic voltammetry to characterize modified electrodes, demonstrating the electrochemical activity of the hydroxypyridine moiety. acs.org

| Parameter | Description | Source |

|---|---|---|

| System | A three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. | researcher.life |

| Electrolyte | A buffered solution (e.g., phosphate (B84403) or Britton-Robinson buffer) or a non-aqueous solvent with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate. | acs.org |

| Potential Range | Scanned between appropriate negative and positive potentials (e.g., -1.0 V to +1.5 V) to observe redox events. | |

| Expected Process | Anodic peak corresponding to the irreversible oxidation of the -OH group on the pyridine ring. | osti.gov |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine the thermal stability and phase behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This analysis can identify the decomposition temperature of this compound. For related compounds like 2-amino-3-hydroxypyridine, decomposition is reported to begin around 250°C. researchgate.net